(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
H-Val-pro-OH hydrochloride: is a dipeptide compound composed of the amino acids valine and proline, with a hydrochloride group attached. It is often used in biochemical research and has applications in various scientific fields. The compound is known for its role as a substrate for skin fibroblast prolidase, an enzyme involved in collagen metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Val-pro-OH hydrochloride typically involves peptide bond formation between valine and proline. One common method involves the use of carbodiimide coupling agents such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of a coupling additive like Oxyma Pure. The reaction is carried out in a solvent mixture of dichloromethane (DCM) and dimethylformamide (DMF) at low temperatures to minimize epimerization .
Industrial Production Methods: Industrial production of H-Val-pro-OH hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: H-Val-pro-OH hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .
Scientific Research Applications
H-Val-pro-OH hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Medicine: Research on H-Val-pro-OH hydrochloride contributes to understanding the role of prolidase in wound healing and fibrosis.
Industry: The compound is used in the production of peptide-based pharmaceuticals and cosmetic products.
Mechanism of Action
The mechanism of action of H-Val-pro-OH hydrochloride involves its role as a substrate for prolidase. Prolidase cleaves the dipeptide bond between valine and proline, releasing free amino acids. This enzymatic activity is crucial for collagen turnover and tissue repair. The molecular targets include the active site of prolidase, where the peptide bond cleavage occurs .
Comparison with Similar Compounds
H-Val-Pro-Pro-OH trifluoroacetate: Another dipeptide with similar applications but different chemical properties due to the presence of an additional proline residue and trifluoroacetate group.
Val-Pro-OH: A simpler dipeptide without the hydrochloride group, used in similar biochemical studies.
Uniqueness: H-Val-pro-OH hydrochloride is unique due to its specific role as a prolidase substrate and its applications in collagen metabolism research. Its hydrochloride group enhances its solubility and stability, making it more suitable for various experimental conditions compared to similar compounds .
Properties
CAS No. |
105931-64-4 |
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Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8H,3-5,11H2,1-2H3,(H,14,15) |
InChI Key |
GIAZPLMMQOERPN-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)N |
Origin of Product |
United States |
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